molecular formula C8H9F2N B039466 2,4-Difluoro-3,6-dimethylaniline CAS No. 119916-16-4

2,4-Difluoro-3,6-dimethylaniline

Cat. No.: B039466
CAS No.: 119916-16-4
M. Wt: 157.16 g/mol
InChI Key: FHCIKBMOGCRENA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,4-Difluoro-3,6-dimethylaniline is a fluorinated aromatic amine with a benzene ring substituted by two fluorine atoms at positions 2 and 4 and two methyl groups at positions 3 and 6.

Properties

CAS No.

119916-16-4

Molecular Formula

C8H9F2N

Molecular Weight

157.16 g/mol

IUPAC Name

2,4-difluoro-3,6-dimethylaniline

InChI

InChI=1S/C8H9F2N/c1-4-3-6(9)5(2)7(10)8(4)11/h3H,11H2,1-2H3

InChI Key

FHCIKBMOGCRENA-UHFFFAOYSA-N

SMILES

CC1=CC(=C(C(=C1N)F)C)F

Canonical SMILES

CC1=CC(=C(C(=C1N)F)C)F

Synonyms

Benzenamine, 2,4-difluoro-3,6-dimethyl- (9CI)

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

Key analogs and their substituent patterns:

Compound Substituents Molecular Weight (g/mol) Key Applications/Properties
2,6-Dimethylaniline -CH₃ (2,6) 121.18 Pesticide intermediate, IARC 2B carcinogen
4-Fluoro-2,6-dimethylaniline -F (4), -CH₃ (2,6) 139.17 Pharmaceutical intermediate; 98% purity (Thermo Scientific)
2-Fluoro-6-methylaniline -F (2), -CH₃ (6) 125.14 Research chemical; limited industrial data
4-Bromo-2,6-dimethylaniline -Br (4), -CH₃ (2,6) 200.07 Heck reaction precursor; used in palladium-catalyzed cross-coupling
2,4-Difluoro-3,6-dimethylaniline -F (2,4), -CH₃ (3,6) 172.18 (calculated) Hypothesized use in fluorinated drug intermediates

Physicochemical Properties

  • However, methyl groups add hydrophobicity, creating a balance .
  • Boiling Point : Estimated to be higher than 2,6-dimethylaniline (≈268°C) due to increased molecular weight and fluorine's strong intermolecular forces .

Toxicological and Metabolic Profiles

  • 2,6-Dimethylaniline is classified as IARC Group 2B (possible carcinogen) due to metabolic activation via hydroxylation and nitroso intermediates .
  • Fluorination at positions 2 and 4 may block metabolic oxidation pathways, reducing genotoxicity—a trend observed in fluorinated drug analogs .

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